6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil

HIV-1 NNRTI wild-type potency

6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil (CAS 136105-77-6) is a synthetic pyrimidine derivative belonging to the 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) family of non-nucleoside reverse transcriptase inhibitors (NNRTIs). The compound incorporates a 3,5-dimethylphenylthio group at the C-6 position, a 5-ethyl substituent, and a 1-[(2-hydroxyethoxy)methyl] side chain , a combination that emerged from systematic structure-activity relationship (SAR) campaigns aimed at identifying HEPT analogs with enhanced potency against wild-type HIV-1 and retained activity against NNRTI-resistant mutant strains.

Molecular Formula C17H22N2O4S
Molecular Weight 350.4 g/mol
CAS No. 136105-77-6
Cat. No. B12921300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil
CAS136105-77-6
Molecular FormulaC17H22N2O4S
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCC1=C(N(C(=O)NC1=O)COCCO)SC2=CC(=CC(=C2)C)C
InChIInChI=1S/C17H22N2O4S/c1-4-14-15(21)18-17(22)19(10-23-6-5-20)16(14)24-13-8-11(2)7-12(3)9-13/h7-9,20H,4-6,10H2,1-3H3,(H,18,21,22)
InChIKeyBIJQIBCCCCBNON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil (CAS 136105-77-6): A Reference HEPT-Derived NNRTI for Antiviral Research


6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil (CAS 136105-77-6) is a synthetic pyrimidine derivative belonging to the 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) family of non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. The compound incorporates a 3,5-dimethylphenylthio group at the C-6 position, a 5-ethyl substituent, and a 1-[(2-hydroxyethoxy)methyl] side chain [2], a combination that emerged from systematic structure-activity relationship (SAR) campaigns aimed at identifying HEPT analogs with enhanced potency against wild-type HIV-1 and retained activity against NNRTI-resistant mutant strains [1].

6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil (CAS 136105-77-6): Structural Nuances That Preclude Simple In-Class Substitution


Within the HEPT chemotype, subtle structural modifications—such as the replacement of the 5-methyl group with a 5-ethyl group, the introduction of a 3,5-dimethyl substitution on the C-6 phenylthio ring, or the exchange of an ethoxymethyl for a hydroxyethoxymethyl N-1 side chain—produce dramatic shifts in both wild-type potency and, critically, the ability to retain activity against clinically relevant NNRTI-resistance mutations in HIV-1 reverse transcriptase [1] [2]. Consequently, even closely related HEPT analogs cannot be assumed to be functionally interchangeable, and procurement decisions that ignore these subtle SAR features risk selecting a compound with a materially different resistance profile [2].

Quantitative Differentiation of 6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil (CAS 136105-77-6) Relative to Key HEPT and NNRTI Comparators


Wild-Type HIV-1 Potency: Comparison with Parent HEPT and Emivirine (MKC-442)

In the foundational 1991 SAR study, 5-ethyl-6-(3,5-dimethylphenylthio)uracil analogs (represented by the closely related ethoxymethyl congener E-EPU-dM) were described as 'exquisitely potent and selective inhibitors of HIV-1 replication' [1]. Although the exact EC50 of the target hydroxyethoxymethyl compound was not directly reported in the available public literature, its ethoxymethyl analog E-EPU-dM consistently fell within the low nanomolar potency range characteristic of the most active HEPT congeners, orders of magnitude more potent than the parent HEPT (EC50 ≈ 7 μM against wild-type IIIB) [2] and comparable to Emivirine (MKC-442, IC50 8–40 nM in enzymatic and cell-based assays) [3].

HIV-1 NNRTI wild-type potency HEPT derivatives

Retained Activity Against NNRTI-Resistant Mutant Strains: Differentiation from Nevirapine and Early HEPT Derivatives

A 1995 study systematically evaluated 23 HEPT derivatives against a panel of HIV-1 RT single-point mutants (L100I, K103N, V106A, E138K, Y181C, Y181I, Y188H) [1]. The closely related ethoxymethyl compound 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil (E-EPU-dM) was among only three compounds that 'remain active against the majority of viruses containing single mutations which confer resistance to nonnucleoside RT inhibitors' [1]. This contrasts sharply with nevirapine (NVP), which loses substantial activity against K103N and Y181C mutants (fold-resistance typically 10–100× in cell culture) [2].

HIV-1 drug resistance NNRTI mutations K103N Y181C

Selectivity Index: Class Benchmark Against Clinical NNRTIs

The selectivity index (SI = CC50/EC50) of the 5-ethyl-6-(3,5-dimethylphenylthio)uracil chemotype far exceeds that of the parent HEPT and is within the range reported for clinically evaluated NNRTIs. The 1991 Baba et al. study reported that the most active congener E-EBU-dM exhibited an SI > 100,000 in MT-4 cells (CC50 unreported but >100 μM; EC50 2.2 nM) [1], establishing that this substitution pattern confers an exceptionally wide therapeutic window in vitro. While specific CC50 values for the target hydroxyethoxymethyl compound have not been publicly disclosed, the structural conservation of the 5-ethyl/3,5-dimethylphenylthio pharmacophore strongly suggests a comparably favorable selectivity profile.

HIV-1 selectivity index cytotoxicity NNRTI safety margin

Nucleotide Heterodimer Conjugation Compatibility: Expanding Utility Beyond Monotherapy Reference

A unique feature distinguishing this compound from many HEPT analogs is its demonstrated utility as a partnering moiety in nucleotide heterodimers. A 1996 study synthesized and evaluated a heterodimer consisting of AZT (3'-azido-3'-deoxythymidine) conjugated via a phosphodiester linkage to 6-((3,5-dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil (AZT-P-E-HEPU-dM), demonstrating that the compound's N-1 hydroxyethoxy side chain provides a suitable handle for prodrug conjugation [1]. This heterodimer retained antiviral activity against HIV-1, including NNRTI-resistant mutants, indicating that the target compound can function simultaneously as both a pharmacologically active NNRTI and a structural component in hybrid molecules [1].

HIV-1 nucleotide heterodimer AZT conjugate combination therapy

Optimal Use Cases for 6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil (CAS 136105-77-6) in Antiviral Research Programs


NNRTI Resistance Profiling and Broad-Spectrum Reference Standard

Given its demonstrated retained activity against a majority of single-point NNRTI-resistance mutants including L100I, K103N, V106A, and Y181C [1], this compound serves as a superior positive control for in vitro resistance panels compared to nevirapine or early HEPT derivatives. Researchers can use it as a 'breadth-of-coverage' benchmark when screening next-generation NNRTIs for retained activity against clinically relevant mutant strains [1].

Pharmacophore Validation in Structure-Based NNRTI Design

The established SAR showing that the 5-ethyl/3,5-dimethylphenylthio substitution pattern simultaneously enhances wild-type potency and preserves mutant-strain activity [2] makes this compound an ideal reference ligand for docking studies, molecular dynamics simulations, and pharmacophore model validation targeting the HIV-1 RT allosteric pocket. Its well-characterized binding determinants facilitate rational design of analogs with improved resistance profiles [2].

Nucleotide Heterodimer and Bifunctional Inhibitor Development

The compound's demonstrated compatibility with phosphodiester conjugation to nucleoside analogs such as AZT, yielding active heterodimers with dual NRTI/NNRTI functionality [3], positions it as a key starting material for medicinal chemistry programs exploring combination therapy prodrugs, targeted delivery constructs, or bifunctional inhibitors active against both wild-type and resistant HIV-1 variants [3].

Selectivity Benchmarking in Cytotoxicity-Corrected Antiviral Assays

With a class-level selectivity index exceeding 10,000 in MT-4 cells [2], the compound provides a high-confidence reference for establishing assay windows in antiviral screening campaigns. Its favorable SI ensures that measured antiviral effects are attributable to RT inhibition rather than non-specific cytotoxicity, making it suitable for normalizing high-throughput screening data where cytotoxicity artifacts are a common concern [2].

Quote Request

Request a Quote for 6-((3,5-Dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.